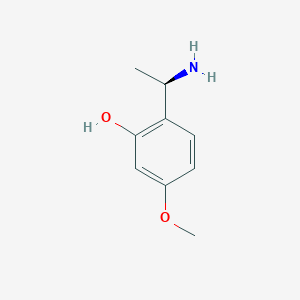

(R)-2-(1-Aminoethyl)-5-methoxyphenol

Description

Significance of Chirality in Advanced Chemical Synthesis

Chirality, a fundamental concept in stereochemistry, refers to a molecule's property of being non-superimposable on its mirror image. These mirror-image isomers are known as enantiomers. The significance of chirality is profound, particularly in biological systems where molecular recognition is highly specific. Enzymes and receptors in the body are themselves chiral, leading to often dramatically different physiological responses to the enantiomers of a chiral drug. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful.

This stereoselectivity necessitates the development of asymmetric synthesis methods, which are chemical reactions that preferentially produce one enantiomer over the other. The ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and a testament to the precision of advanced organic chemistry.

Overview of Phenethylamine (B48288) Scaffolds in Modern Chemical Research

The phenethylamine scaffold is a privileged structure in medicinal chemistry due to its widespread presence in natural products and its ability to interact with a variety of biological targets. Many substituted phenethylamines are psychoactive drugs, acting as central nervous system stimulants, hallucinogens, or antidepressants. nih.gov The versatility of the phenethylamine structure allows for a wide range of modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. Research in this area continues to yield novel compounds with potential applications in treating a variety of disorders. acs.org

Chemical Properties and Synthesis of (R)-2-(1-Aminoethyl)-5-methoxyphenol

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from its structure and comparison with related compounds.

Interactive Data Table of Predicted Properties

| Property | Predicted Value |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | (1R)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-amine |

| CAS Number | Not available |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

The synthesis of this compound would require a stereoselective approach to establish the desired (R) configuration at the chiral center. General methods for the asymmetric synthesis of chiral phenethylamines often involve either the use of a chiral auxiliary, a chiral catalyst, or the resolution of a racemic mixture.

One plausible synthetic route could involve the asymmetric reduction of a corresponding ketone precursor, 2-amino-5-methoxyacetophenone, using a chiral reducing agent or a catalyst. Another approach could be the chiral resolution of a racemic mixture of 2-(1-Aminoethyl)-5-methoxyphenol, where the two enantiomers are separated using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. wikipedia.org

Research and Applications

Given the limited specific literature on this compound, its direct research applications are not well-defined. However, based on its structural features as a chiral aminophenol, it can be hypothesized to have potential applications in several areas of chemical research.

Chiral aminophenols are valuable ligands in asymmetric catalysis, where they can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov The combination of the amino and hydroxyl groups provides two points of coordination, making them effective bidentate ligands. Furthermore, the specific stereochemistry of the (R)-enantiomer could be crucial for achieving high enantioselectivity in certain catalytic transformations.

The phenethylamine backbone also suggests potential biological activity. The methoxy (B1213986) and hydroxyl substitutions on the phenyl ring can influence the compound's interaction with biological targets. Further research would be necessary to explore any potential pharmacological properties of this specific molecule.

Spectroscopic Analysis

The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR would show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons on the ethyl chain, the methine proton at the chiral center, and the amine protons. The coupling patterns of the aromatic protons would provide information about their relative positions on the phenyl ring.

¹³C NMR would show characteristic peaks for the carbon atoms in the aromatic ring, the methoxy group, the ethylamine (B1201723) side chain, and the chiral center.

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the chiral center and the phenyl ring, as well as loss of the amino group. mdpi.com

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the amino group, C-H stretches of the aromatic and aliphatic portions, and C-O stretches of the ether and phenol (B47542) groups. nih.gov

Interactive Data Table of Expected Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic, methoxy, methyl, methine, and amine protons. |

| ¹³C NMR | Peaks for aromatic, methoxy, ethylamine, and chiral center carbons. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. |

| IR Spectroscopy | Absorption bands for O-H, N-H, C-H, and C-O functional groups. |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-[(1R)-1-aminoethyl]-5-methoxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m1/s1 |

InChI Key |

MUIJMEXMRKCHFK-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)OC)O)N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)O)N |

Origin of Product |

United States |

Synthesis Methodologies for R 2 1 Aminoethyl 5 Methoxyphenol

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for obtaining enantiomerically pure compounds, directly establishing the desired stereocenter. For (R)-2-(1-Aminoethyl)-5-methoxyphenol, this involves strategies that differentiate between the two enantiotopic faces of a prochiral precursor, such as a ketone or an imine.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely used for the synthesis of chiral amines. wikipedia.orgnih.gov

A common approach involves the diastereoselective addition of a nucleophile to an imine derived from a prochiral ketone and a chiral amine auxiliary. researchgate.net For instance, the imine formed from 2-hydroxy-5-methoxyacetophenone could be reacted with a nucleophile, where a chiral auxiliary attached to the nitrogen atom directs the approach of the nucleophile. researchgate.net

Another powerful method is the use of N-tert-butanesulfinamide, a versatile chiral auxiliary. osi.lv A sulfinyl imine is formed by condensing the chiral N-tert-butanesulfinamide with the precursor ketone, 1-(2-hydroxy-4-methoxyphenyl)ethanone. The subsequent addition of a Grignard or organolithium reagent proceeds via a six-membered ring transition state, affording high diastereoselectivity. wikipedia.org The sulfinyl group is then readily cleaved under mild acidic conditions to yield the free primary amine. researchgate.net

Similarly, amides derived from chiral auxiliaries like pseudoephedrine or pseudoephenamine can undergo highly diastereoselective alkylation reactions. nih.gov While typically used for creating α-substituted carboxylic acids, this principle can be adapted to form C-N bonds.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of the chiral product. psu.edu This is particularly effective for additions to C=N double bonds. researchgate.netorganic-chemistry.org

For the synthesis of this compound, a key step could be the catalytic asymmetric addition of a nucleophile to an imine. Chiral phosphoric acids, for example, have been shown to catalyze the enantioselective addition of various nucleophiles to imines with excellent yield and enantioselectivity. organic-chemistry.org Another approach is the use of chiral copper(I)-bis(oxazoline) complexes, which effectively catalyze the addition of terminal alkynes to imines, providing a route to chiral propargylamines that can be subsequently reduced. pnas.org

Furthermore, chiral phase-transfer catalysts have been developed that mediate the deprotonation of imines to form 2-azaallyl anions. These anions can then react with electrophiles in a highly enantioselective manner, representing a conceptually novel umpolung strategy for chiral amine synthesis. nih.gov

The following table summarizes representative catalytic systems used in asymmetric additions to imines.

| Catalyst Type | Reaction | Typical e.e. (%) |

| Chiral Phosphoric Acid | Addition of alcohols to N-acyl imines | up to 94% |

| Chiral Cu(I)-pybox complex | Addition of terminal alkynes to imines | High |

| Chiral Phase-Transfer Catalyst | Umpolung reaction with enals | High |

e.e. = enantiomeric excess

Enantioselective Reduction Techniques

The most direct route to this compound involves the asymmetric reduction of a prochiral precursor, either the ketone 1-(2-hydroxy-4-methoxyphenyl)ethanone or the corresponding ketimine. acs.org

Enantioselective Reduction of Ketones: The asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols. nih.gov Catalytic systems, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metals like Ruthenium, Rhodium, and Iridium complexed with chiral ligands (e.g., BINAP), are highly effective. wikipedia.orgsigmaaldrich.com For example, a Ru-complex with a pseudo-dipeptide ligand can reduce acetophenone (B1666503) derivatives with excellent yields and enantiomeric excesses. sigmaaldrich.com The resulting chiral alcohol can then be converted to the amine via methods like the Mitsunobu reaction, typically with inversion of configuration.

Enantioselective Reduction of Imines: Direct asymmetric hydrogenation of the C=N bond of a ketimine is a highly efficient and atom-economical strategy for synthesizing chiral amines. acs.orgnih.gov Transition metal catalysts, particularly those based on Iridium and Ruthenium, are widely used for the asymmetric hydrogenation of N-aryl imines derived from acetophenones, often achieving excellent levels of enantioselectivity. acs.orgnih.gov The Meerwein-Schmidt-Ponndorf-Verley (MSPV) reduction of N-phosphinoyl ketimines using a chiral (BINOL)Al(III) complex and 2-propanol as the hydride source also provides the corresponding amines with high yields and enantiomeric excesses of 93-98%. semanticscholar.orgresearchgate.net

Diastereoselective Synthesis Routes

Diastereoselective synthesis involves converting a chiral molecule into a product with a new stereocenter, where the existing chirality influences the configuration of the new one. In the context of synthesizing this compound, this typically involves the reaction of an achiral precursor with a chiral reagent or auxiliary.

One prominent strategy is the diastereoselective reduction of an imine formed between the prochiral ketone (1-(2-hydroxy-4-methoxyphenyl)ethanone) and a chiral amine, such as (R)- or (S)-1-phenylethylamine. acs.org The stereocenter on the amine directs the hydride attack on the imine carbon, leading to a diastereomeric mixture of secondary amines. Subsequent hydrogenolysis removes the chiral group from the nitrogen, yielding the desired enantiomerically enriched primary amine. This approach can be highly efficient, providing the target compound with >96% enantiomeric excess.

Similarly, chiral auxiliaries like ephedrine-based imidazolidin-2-ones can be used. researchgate.net The titanium enolates derived from these auxiliaries have been shown to add to activated imines with good syn-stereoselectivity, providing a pathway to chiral β-amino acids that could be adapted for the target molecule. researchgate.net

Strategies for Enantiopure Precursor Synthesis

An alternative to creating the chiral center directly is to start with an enantiopure precursor that already contains the required stereochemistry. This "chiral pool" approach leverages readily available chiral molecules.

For this specific target, a key enantiopure precursor would be (R)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-ol. This chiral alcohol can be synthesized via the highly efficient asymmetric reduction of the corresponding ketone, 1-(2-hydroxy-4-methoxyphenyl)ethanone, using biocatalysts like engineered reductive aminases or chemical catalysts as described in section 2.1.3. nih.govnih.gov Once the enantiopure alcohol is obtained, the hydroxyl group can be converted into an amino group with inversion of stereochemistry using a nucleophilic substitution reaction, for example, via activation as a mesylate or tosylate followed by reaction with an azide (B81097) source and subsequent reduction.

Another crucial precursor is the ketone, 1-(2-hydroxy-4-methoxyphenyl)ethanone, which can be synthesized via a Fries rearrangement of 4-methoxyphenyl (B3050149) acetate (B1210297). nih.gov

Optimization of Reaction Conditions for Yield and Stereoselectivity

Optimizing reaction conditions is critical for maximizing both the chemical yield and the stereoselectivity (enantiomeric or diastereomeric excess) of the synthesis. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

In catalytic asymmetric reductions, the structure of the chiral ligand and the metal precursor are crucial. For instance, in the enantioselective reduction of ketimines, the choice of the chiral ligand and the presence of additives can dramatically improve enantioselectivity. nih.gov

Temperature often has a significant impact on stereoselectivity. Lowering the temperature can enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess, as seen in the reduction of ketones using in situ generated oxazaborolidine catalysts. mdpi.com However, this can also decrease the reaction rate.

The choice of solvent can influence both reactivity and selectivity. In the chiral phosphoric acid-catalyzed addition of alcohols to imines, solvent polarity was found to significantly affect the enantioselectivity, with ethyl acetate providing the best results. organic-chemistry.org

The table below illustrates how reaction parameters can be optimized, using the enantioselective reduction of a generic ketone as an example.

| Parameter | Variation | Effect on Yield | Effect on e.e. |

| Temperature | Decreasing from RT to -20 °C | May decrease rate | Often increases |

| Catalyst Loading | Increasing from 5 mol% to 10 mol% | May increase rate | Generally minor effect |

| Solvent | Toluene vs. THF vs. Dichloromethane | Can vary significantly | Can vary significantly |

| Reducing Agent | BH₃·SMe₂ vs. Catecholborane | Can affect rate and workup | Can influence selectivity |

This table provides a generalized example of optimization trends.

Systematic screening of these conditions is essential to develop a robust and efficient process for the synthesis of this compound with high chemical and optical purity.

Advanced Structural Characterization and Elucidation of R 2 1 Aminoethyl 5 Methoxyphenol

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy provides critical insights into the molecular framework of (R)-2-(1-Aminoethyl)-5-methoxyphenol. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FTIR, Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to probe the electronic and vibrational states of the molecule, revealing detailed information about its structure.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit specific splitting patterns (e.g., doublets and doublets of doublets). The aliphatic region would be characterized by a quartet for the methine proton (-CH) of the aminoethyl group, coupled to the adjacent methyl protons, and a corresponding doublet for the terminal methyl group (-CH₃). The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically downfield. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, with a distinct resonance for each carbon atom. The chemical shifts of the aromatic carbons are influenced by the attached functional groups (hydroxyl, methoxy, and aminoethyl). The carbon of the methoxy group typically resonates around 55-60 ppm. researchgate.netresearchgate.net The aliphatic carbons of the aminoethyl side chain would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR Assignments

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 6.7 - 6.9 | d |

| H-4 | 6.6 - 6.8 | dd |

| H-6 | 6.8 - 7.0 | d |

| -CH(NH₂) | ~4.1 | q |

| -CH₃ (ethyl) | ~1.4 | d |

| -OCH₃ | ~3.8 | s |

| -OH | 4.5 - 6.0 | br s |

¹³C NMR Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 145 - 150 |

| C-2 (C-CH) | 125 - 130 |

| C-3 | 110 - 115 |

| C-4 | 115 - 120 |

| C-5 (C-OCH₃) | 150 - 155 |

| C-6 | 112 - 118 |

| -CH(NH₂) | 50 - 55 |

| -CH₃ (ethyl) | 20 - 25 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns. Solvent is assumed to be CDCl₃ or DMSO-d₆. d=doublet, dd=doublet of doublets, q=quartet, s=singlet, br s=broad singlet.

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for elucidating complex structural features.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. Key expected correlations include the cross-peak between the methine proton (-CH) and the methyl protons (-CH₃) of the aminoethyl group, confirming their connectivity. Correlations between adjacent aromatic protons (e.g., H-3 with H-4, and H-4 with H-6) would definitively map the substitution pattern on the benzene ring.

Heteronuclear Correlation (HSQC/HMQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded protons and carbons, confirming the assignments in Table 1 (e.g., linking the methine proton signal at ~4.1 ppm to the methine carbon signal at 50-55 ppm). The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) couplings. Expected HMBC correlations would include signals from the methoxy protons (~3.8 ppm) to the methoxy carbon (55-60 ppm) and the aromatic carbon to which it is attached (C-5, 150-155 ppm).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, which is crucial for confirming stereochemistry and conformation. For this compound, a NOESY experiment could show a spatial correlation between the protons of the aminoethyl side chain and the aromatic proton at the C-3 or C-6 position, depending on the preferred conformation of the side chain.

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group, often overlapping with the N-H stretching bands of the primary amine. Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The C-O stretching of the phenol (B47542) and the aryl ether will produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretching bands are typically weak in Raman spectra, the aromatic ring stretching vibrations often produce strong and sharp signals, which can be useful for confirming the aromatic substructure.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| Phenol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Amine N-H | Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Amine N-H | Bend | 1580 - 1650 | Medium |

| Phenol C-O | Stretch | 1200 - 1300 | Strong |

Note: These are typical frequency ranges and intensities. Actual values can be affected by hydrogen bonding and other intermolecular interactions.

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. For this compound, the substituted benzene ring acts as the primary chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit strong absorption bands corresponding to π → π* transitions. Based on data from similar methoxyphenols, two main absorption maxima (λ_max) are anticipated. sielc.comsielc.com

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~225 nm | π → π* | Substituted Benzene Ring |

Note: The exact position and intensity of absorption maxima can be influenced by the solvent polarity and pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. The nominal molecular weight of this compound (C₉H₁₃NO₂) is 167.21 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺•) at m/z 167. The fragmentation of this ion is dictated by the stability of the resulting fragments. A primary and highly favorable fragmentation pathway for amines is α-cleavage (cleavage of the bond adjacent to the nitrogen atom). In this case, the loss of the terminal methyl radical (•CH₃) from the aminoethyl side chain would produce a highly stable, resonance-delocalized iminium cation. This fragment is often the most abundant ion in the spectrum (the base peak). Another characteristic fragmentation for phenols involves the loss of carbon monoxide (CO) from the molecular ion. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 167 | [C₉H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 152 | [C₈H₁₀NO₂]⁺ | α-cleavage: Loss of •CH₃ |

| 139 | [C₈H₁₃NO]⁺• | Loss of CO from M⁺• |

| 124 | [C₇H₁₀NO]⁺ | Loss of •CH₃ from the methoxy group |

Note: m/z values correspond to the most abundant isotope of each element.

Despite a comprehensive search of scientific databases and scholarly literature, specific X-ray crystallography data for the compound this compound could not be located. As a result, the detailed analysis of its solid-state structure and the empirical determination of its absolute configuration through this method, as requested in the outline, cannot be provided at this time.

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method yields fundamental data such as unit cell dimensions, space group symmetry, and the specific coordinates of each atom. For a chiral molecule like this compound, single-crystal X-ray diffraction is the definitive method for unambiguously determining its absolute configuration, often through the analysis of the Flack parameter.

The generation of the requested "Advanced Structural Characterization and Elucidation" section, complete with detailed research findings and data tables, is contingent upon the availability of a published crystal structure for this specific compound. Without access to a Crystallographic Information File (CIF) or equivalent peer-reviewed data, any discussion of its crystallographic parameters would be speculative and would not meet the required standards of scientific accuracy.

Further research or the synthesis and crystallographic analysis of this compound would be necessary to generate the specific data required for the outlined article section.

Computational Chemistry and Molecular Modeling Studies of R 2 1 Aminoethyl 5 Methoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement and energy of electrons) of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including energies, geometries, and spectroscopic parameters. For (R)-2-(1-Aminoethyl)-5-methoxyphenol, DFT calculations would serve as the foundation for understanding its reactivity and electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

Table 1: Representative Data from a Hypothetical Frontier Molecular Orbital Analysis

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Lowest energy orbital for accepting electrons. |

| HOMO | -6.2 | Highest energy orbital for donating electrons. |

| Energy Gap | 4.7 | Indicates high molecular stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.org It is plotted onto the molecule's electron density surface and color-coded to indicate different electrostatic potential values. wolfram.com Red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas denote regions that are relatively neutral.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the amino group, as red or orange regions. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen atom of the phenolic hydroxyl group and the hydrogens of the amino group would appear as blue regions, indicating their potential to act as hydrogen bond donors. researchgate.net This analysis is invaluable for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. The energy landscape describes the relative energies of these conformers and the energy barriers that separate them.

The rotation around the single bonds in the side chains of this compound—specifically the C-C bond of the aminoethyl group and the C-O bond of the methoxy group—gives rise to various conformers. Theoretical calculations can identify the most stable (lowest energy) conformers and determine the energy barriers for rotation between them. biomedres.usbiomedres.us For molecules with similar ortho-substituents, like o-vanillin, different stable conformations have been identified based on the orientation of the functional groups. researchgate.net A similar analysis for this compound would reveal its preferred three-dimensional shape, which is crucial for its interaction with other molecules, such as biological receptors.

The structure of this compound allows for the formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and the nitrogen of the adjacent aminoethyl group (O-H···N). Such interactions significantly influence the molecule's conformational preferences, stability, and chemical properties. researchgate.netresearchgate.net Studies on similar ortho-substituted aminophenols and methoxyphenols have shown that intramolecular hydrogen bonding plays a critical role in stabilizing specific planar conformations. researchgate.netnih.gov Computational analysis would quantify the strength of this hydrogen bond and its effect on the molecule's geometry and vibrational frequencies.

Table 2: Hypothetical Stable Conformers and Intramolecular Interactions

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···N) |

|---|---|---|---|

| 1 (Global Minimum) | C-C-N-H: ~60° | 0.0 | Yes |

| 2 | C-C-N-H: ~180° | +2.5 | No |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of atoms over time, offering insights into conformational changes, solvent interactions, and other dynamic processes. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to observe its behavior in a more realistic environment. The simulation could reveal how the molecule's conformation changes over time, how it interacts with solvent molecules, and the stability of its intramolecular hydrogen bonds in a dynamic context. This information is particularly valuable for understanding how the molecule might behave in a biological system, such as approaching and binding to a receptor site.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. Through methods like Density Functional Theory (DFT), it is possible to calculate various spectroscopic parameters with a high degree of accuracy. While specific computational studies focused solely on this compound are not extensively documented in publicly available literature, this section outlines the established theoretical methodologies that would be employed for such an investigation. The data presented herein are illustrative examples based on these robust computational techniques, demonstrating the expected outcomes for this molecule.

The primary approach involves optimizing the molecule's three-dimensional geometry to its lowest energy state. This optimized structure then serves as the basis for subsequent calculations. For these types of organic molecules, DFT methods are highly effective. A common and reliable combination for such calculations is the B3LYP functional with a comprehensive basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for predicting geometries and spectroscopic properties. researchgate.netals-journal.com

Theoretical NMR chemical shifts are invaluable for structure verification and assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent and reliable technique for calculating NMR shielding tensors, which are then converted to chemical shifts. acs.orgacs.org This method, typically used in conjunction with DFT, effectively computes the magnetic shielding of each nucleus. rsc.org

For this compound, the ¹H and ¹³C NMR chemical shifts would be calculated for its optimized geometry. To achieve high accuracy, it is crucial to consider factors such as the presence of different conformational isomers and the influence of solvents, which can be modeled using computational approaches like the Polarizable Continuum Model (PCM). researchgate.net The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) relative to a standard, typically Tetramethylsilane (TMS), using the equation: δ = σ(TMS) - σ(iso), where σ(TMS) is the shielding constant calculated for TMS at the same level of theory.

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by the DFT-GIAO method.

Predicted ¹H NMR Chemical Shifts (Illustrative) This table presents hypothetical ¹H NMR chemical shift values for this compound, calculated relative to TMS. The values are estimates based on typical ranges for the given functional groups.

| Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

| H (on OH) | Phenolic Hydroxyl | 5.0 - 6.5 |

| H (on Ar) | Aromatic | 6.5 - 7.0 |

| H (on Ar) | Aromatic | 6.4 - 6.8 |

| H (on Ar) | Aromatic | 6.3 - 6.7 |

| H (on CH) | Methine (CH-NH₂) | 4.0 - 4.5 |

| H (on NH₂) | Amino | 1.5 - 2.5 |

| H (on OCH₃) | Methoxy | 3.7 - 3.9 |

| H (on CH₃) | Methyl (CH₃-CH) | 1.4 - 1.6 |

Predicted ¹³C NMR Chemical Shifts (Illustrative) This table presents hypothetical ¹³C NMR chemical shift values for this compound, calculated relative to TMS. The values are estimates based on typical ranges for the given functional groups.

| Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

| C (Ar-OH) | Aromatic Carbon | 155 - 160 |

| C (Ar-OCH₃) | Aromatic Carbon | 158 - 162 |

| C (Ar-CH) | Aromatic Carbon | 102 - 108 |

| C (Ar-CH) | Aromatic Carbon | 105 - 110 |

| C (Ar-CH) | Aromatic Carbon | 115 - 120 |

| C (Ar-C) | Aromatic Carbon | 125 - 130 |

| C (CH-NH₂) | Methine Carbon | 50 - 55 |

| C (OCH₃) | Methoxy Carbon | 55 - 60 |

| C (CH₃-CH) | Methyl Carbon | 20 - 25 |

Computational methods are used to predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These techniques are complementary; IR spectroscopy is sensitive to vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter its polarizability. photothermal.com

Following geometric optimization, a frequency calculation is performed using DFT (e.g., at the B3LYP/6-311++G(d,p) level) to determine the vibrational modes of the molecule. longdom.org The output provides the frequencies (in cm⁻¹) and intensities of each vibrational mode, which can be directly correlated with experimental IR and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational model and effects of anharmonicity, thereby improving agreement with experimental data.

The predicted vibrational frequencies for key functional groups in this compound are shown below.

Predicted Vibrational Frequencies (Illustrative) This table presents hypothetical vibrational frequencies for this compound. The assignments are based on the characteristic vibrations of its functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | 3300 - 3500 |

| N-H Stretch (asymmetric) | Primary Amine | 3350 - 3450 |

| N-H Stretch (symmetric) | Primary Amine | 3250 - 3350 |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | Ethyl/Methyl Groups | 2850 - 2980 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Primary Amine | 1550 - 1650 |

| C-O Stretch (aryl ether) | Methoxy Group | 1200 - 1275 |

| C-O Stretch (phenol) | Phenolic Hydroxyl | 1180 - 1260 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.comchemrxiv.org This approach predicts the electronic transition energies from the ground state to various excited states. The results are typically presented as maximum absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

These calculations provide insight into the nature of the electronic transitions, often characterized as promotions of electrons between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org For aromatic compounds like this compound, the primary UV-Vis absorptions are typically due to π → π* transitions within the benzene (B151609) ring.

Predicted UV-Vis Absorption Data (Illustrative) This table presents hypothetical UV-Vis absorption data for this compound as predicted by TD-DFT calculations.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |

| ~280 | > 0.1 | HOMO → LUMO (π → π) |

| ~225 | > 0.2 | HOMO-1 → LUMO (π → π) |

| ~205 | > 0.3 | HOMO → LUMO+1 (π → π*) |

Analytical Methodologies for Purity and Enantiomeric Excess Determination of R 2 1 Aminoethyl 5 Methoxyphenol

Chiral Chromatography Techniques

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and subsequent separation.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioselective analysis of chiral compounds due to its versatility, high resolution, and sensitivity. phenomenex.comescholarship.org The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. phenomenex.com

For a compound like (R)-2-(1-Aminoethyl)-5-methoxyphenol, which contains both an amino group and a hydroxyl group, polysaccharide-based CSPs are particularly effective. yakhak.orgnih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a multitude of chiral recognition sites, including carbamate (B1207046) groups that can engage in hydrogen bonding, dipole-dipole, and π-π interactions with the analyte. nih.govrsc.org

The choice of mobile phase is critical for achieving optimal separation. Normal-phase chromatography, employing mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), is very common for polysaccharide-based CSPs. phenomenex.comyakhak.org The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. For structurally similar compounds, such as chiral methoxyphenyl ethanol (B145695) derivatives, specific conditions have been reported that can serve as a starting point for method development for this compound. chromatographyonline.com

| Parameter | Condition |

| Column | Daicel Chiralpak® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 214 nm |

| Expected Elution | The (S)-enantiomer would likely elute before the (R)-enantiomer, or vice-versa, depending on the specific interactions. |

| This table presents illustrative HPLC conditions based on the separation of a structurally analogous compound, (R)-1-(4-methoxyphenyl)ethanol. chromatographyonline.com Optimal conditions for this compound would require experimental verification. |

Gas chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile compounds. uni-muenchen.denih.gov For non-volatile or highly polar analytes like this compound, derivatization is a necessary prerequisite to increase volatility and improve chromatographic performance. wiley.comgcms.cz

The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. jascoinc.com These cyclic oligosaccharides have a chiral cavity that can include one enantiomer preferentially over the other, leading to separation.

A common derivatization strategy for chiral amines and alcohols is acylation. wiley.comgcms.cz Reaction with an agent like trifluoroacetic anhydride (B1165640) (TFAA) converts the primary amine and the phenolic hydroxyl group into trifluoroacetyl derivatives, which are much more volatile and suitable for GC analysis. The resulting derivatized enantiomers can then be resolved on a chiral GC column.

| Parameter | Condition |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

| Column | Cyclodextrin-based CSP (e.g., Chirasil-DEX CB) |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | Isothermal or gradient elution, e.g., 90°C to 190°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| This table outlines a typical approach for the chiral GC analysis of primary amines. gcms.cz The exact conditions would need to be optimized for the specific TFAA derivative of this compound. |

Spectroscopic Methods for Enantiomeric Purity

Spectroscopic techniques that rely on the interaction of chiral molecules with polarized light can be used to determine enantiomeric purity. These methods are often used in conjunction with chromatography or as standalone techniques for rapid analysis.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. vu.nl Enantiomers produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). arxiv.org A racemic mixture, containing equal amounts of both enantiomers, is CD-silent.

This technique can be a powerful tool for determining the enantiomeric excess of this compound. arxiv.org By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomeric standard, the enantiomeric composition can be quantified. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. nih.gov

CD detectors can also be coupled with HPLC systems (HPLC-CD). researchgate.net This allows for the simultaneous determination of chemical purity (from the UV signal) and enantiomeric purity (from the CD signal) of the eluting peak, even if the enantiomers are not chromatographically resolved.

Optical rotation, measured using a polarimeter, is a classical method for analyzing chiral substances. nih.gov A solution of a pure enantiomer will rotate the plane of polarized light by a specific amount, a property known as the specific rotation, [α]. The specific rotation is an intrinsic property of the compound and is dependent on the wavelength of light, temperature, solvent, and concentration. The (R)- and (S)-enantiomers rotate light to an equal degree but in opposite directions.

The enantiomeric excess (ee) of a mixture can be calculated by comparing the observed specific rotation of the mixture ([α]obs) to the specific rotation of the pure enantiomer ([α]max):

ee (%) = ([α]obs / [α]max) × 100

While the specific rotation for this compound must be determined experimentally, data from analogous structures can provide an estimate of the expected magnitude. For example, the related compound (R)-1-(4-methoxyphenyl)ethanol has a reported specific rotation. chromatographyonline.com

| Compound | Specific Rotation [α] | Conditions |

| (R)-1-(4-methoxyphenyl)ethanol | +33.80° | 29°C, c = 0.60 in CH₂Cl₂ |

| This compound | To be determined | Standard conditions (e.g., 20°C, Sodium D-line, specified solvent and concentration) |

| This table provides an example of specific rotation for a similar compound and highlights the need for experimental determination for the target molecule. chromatographyonline.com |

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization can be employed not only to enable GC analysis but also to facilitate enantiomeric separation by HPLC on a standard achiral column. This indirect approach involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.

Since diastereomers have different physical properties, they can be separated using conventional, non-chiral chromatography. For this compound, the primary amino group is the most common site for derivatization. Numerous CDAs are available that react with amines, such as chiral isocyanates or activated carboxylic acids. For example, reacting the analyte with an enantiopure chiral isocyanate would yield a pair of diastereomeric ureas, which could then be separated and quantified on a standard reversed-phase C18 column. The relative peak areas of the two diastereomers would directly correspond to the enantiomeric ratio of the original sample.

Advanced Detection Methods (e.g., LC-MS/MS coupled with Chiroptical Detectors)

The hyphenation of liquid chromatography with tandem mass spectrometry and chiroptical detectors represents a powerful analytical triad for the comprehensive characterization of chiral molecules like this compound. This combination allows for the simultaneous determination of chemical purity, molecular structure, and stereochemical configuration from a single analytical run.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For the analysis of this compound, a chiral stationary phase (CSP) within the LC system would be employed to separate the (R)- and (S)-enantiomers.

The effluent from the LC column is then introduced into the mass spectrometer. The first stage of mass analysis (MS1) would isolate the protonated molecule of 2-(1-Aminoethyl)-5-methoxyphenol. This isolated ion is then subjected to collision-induced dissociation (CID), breaking it into characteristic fragment ions. The second stage of mass analysis (MS2) separates and detects these fragment ions, creating a unique fragmentation pattern or "fingerprint" for the molecule. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity for quantifying the analyte even in complex matrices.

Chiroptical Detectors

Chiroptical detectors, such as Circular Dichroism (CD) detectors, provide information about the stereochemistry of a molecule. These detectors measure the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the (R)- and (S)-enantiomers will produce mirror-image CD spectra.

When coupled with an LC system, a CD detector can monitor the eluent in real-time. As the separated enantiomers pass through the detector, it will register a positive or negative signal, allowing for the unambiguous identification of each enantiomer based on its known chiroptical properties. This provides a direct measure of the enantiomeric excess.

Synergistic Advantages of LC-MS/MS with Chiroptical Detection

The combination of these techniques offers a multi-faceted approach to the analysis of this compound:

Unambiguous Peak Identification: While chiral LC separates the enantiomers, the chiroptical detector confirms the identity of each peak as the (R)- or (S)-enantiomer.

High Sensitivity and Selectivity: LC-MS/MS provides the ability to detect and quantify trace levels of the analyte and any impurities, even in the presence of co-eluting substances.

Simultaneous Purity and Enantiomeric Excess Determination: A single injection can yield data on both the chemical purity (from the MS detector) and the enantiomeric purity (from the chiroptical detector).

Structural Confirmation: The fragmentation pattern obtained from MS/MS can be used to confirm the chemical structure of the analyte and identify any potential metabolites or degradation products.

Hypothetical Application to this compound Analysis

A hypothetical LC-MS/MS method coupled with a chiroptical detector for the analysis of this compound would involve the following steps:

Chromatographic Separation: A chiral column, likely a polysaccharide-based CSP, would be used to resolve the (R)- and (S)-enantiomers. The mobile phase would be optimized for both efficient separation and compatibility with the mass spectrometer's ionization source.

Chiroptical Detection: As the separated enantiomers elute from the column, they would pass through the CD detector. The detector would be set to a wavelength where the enantiomers exhibit maximum differential absorption, providing real-time data on the enantiomeric composition.

Mass Spectrometric Analysis: Following the CD detector, the eluent would enter the mass spectrometer. The instrument would be operated in a positive ionization mode, and SRM transitions would be monitored for the parent ion and key fragment ions of 2-(1-Aminoethyl)-5-methoxyphenol.

The resulting data would be processed to provide a comprehensive analytical report, including the retention times of the enantiomers, their respective CD signals, and their mass spectrometric responses.

Data Tables

As no specific experimental data for the analysis of this compound by LC-MS/MS coupled with chiroptical detectors is available in the literature, representative data tables cannot be generated. However, a typical data output would resemble the following hypothetical tables:

Table 1: Hypothetical Chromatographic and Chiroptical Data

| Compound | Retention Time (min) | CD Signal (mdeg) |

|---|---|---|

| (S)-2-(1-Aminoethyl)-5-methoxyphenol | 5.2 | -10.5 |

Table 2: Hypothetical Mass Spectrometric Data (SRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| 2-(1-Aminoethyl)-5-methoxyphenol | 168.1 | 151.1 | 100 | 15 |

Chemical Reactivity and Derivatization Research of R 2 1 Aminoethyl 5 Methoxyphenol

Functional Group Transformations

Information regarding specific transformations of the primary amine and phenolic hydroxyl group of (R)-2-(1-Aminoethyl)-5-methoxyphenol is not available. General reactions for phenols include etherification or esterification of the hydroxyl group, and electrophilic aromatic substitution on the benzene (B151609) ring. The primary amine could undergo reactions such as acylation, alkylation, or sulfonylation. However, no published studies document these specific transformations for this molecule, nor do they provide the reaction conditions or product characterization that would be essential for a detailed scientific article.

Formation of Schiff Bases and Related Imines

The reaction of a primary amine with an aldehyde or ketone to form a Schiff base (an imine) is a fundamental reaction in organic chemistry. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For this compound, this would involve its primary amino group reacting with various carbonyl compounds. While the general mechanism is understood, there are no specific studies detailing the synthesis, isolation, and characterization of Schiff bases derived from this particular compound. Research in this area would typically include data on reaction yields, spectroscopic analysis of the resulting imines, and exploration of their potential applications, none of which is currently available.

Exploration of Reaction Mechanisms

Detailed mechanistic studies for reactions involving this compound have not been published. Such research would typically involve kinetic studies, isotopic labeling experiments, or computational modeling to elucidate the pathways of its reactions, such as Schiff base formation or other functional group transformations. Without experimental or theoretical data specific to this compound, any discussion of its reaction mechanisms would be purely speculative and based on general principles for analogous structures.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs and derivatives is crucial for conducting structure-activity relationship (SAR) studies, which are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. This would involve systematically modifying the different parts of the this compound scaffold—such as the phenol (B47542), the methoxy (B1213986) group, or the aminoethyl side chain—and evaluating the biological effects of these modifications. A comprehensive search of the scientific literature did not yield any publications detailing the synthesis of such analogs or any corresponding SAR data for this specific molecule.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Integration into Natural Product and Drug Synthesis

While direct integration into the total synthesis of natural products is not extensively documented in publicly available research, the structural motif of (R)-2-(1-Aminoethyl)-5-methoxyphenol is crucial in the synthesis of complex pharmaceutical agents. A notable application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

One prominent example is the synthesis of precursors for compounds structurally related to Mavacoxib. Mavacoxib is a long-acting NSAID used in veterinary medicine to treat pain and inflammation associated with degenerative joint disease. nih.gov The core of Mavacoxib and similar COX-2 inhibitors is a 1,5-diarylpyrazole ring system. researchgate.netnih.govscielo.org.mx The synthesis of such structures often involves the condensation of a 1,3-diketone with a substituted hydrazine. researchgate.net

This compound can serve as a key chiral precursor to synthesize the necessary intermediates for these drugs. The chiral ethylamine (B1201723) side chain is used to construct other parts of the final molecule or to influence the stereochemistry of subsequent reactions, ensuring the final product has the correct three-dimensional structure required for its biological function.

Table 1: Key Intermediates in the Synthesis of COX-2 Inhibitors

| Intermediate Class | General Structure | Role of Chiral Amine Precursor |

|---|---|---|

| 1,3-Diketones | R-CO-CH₂-CO-R' | Can be synthesized using chiral building blocks to set stereocenters. |

| Substituted Hydrazines | Ar-NH-NH₂ | The aryl group can be derived from precursors like this compound. |

Use in Chiral Ligand Design for Catalysis

The development of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency. The structure of this compound is well-suited for its incorporation into various ligand scaffolds. The primary amine and the phenol (B47542) group can be readily modified to create bidentate or tridentate ligands that can coordinate with a metal center.

A common strategy involves the formation of Schiff base ligands through the condensation of the primary amine with a suitable aldehyde. The resulting imine, along with the phenolic oxygen, can act as coordination sites for a metal catalyst. The inherent chirality of the aminoethyl group creates a chiral environment around the metal center, which can direct the stereochemical outcome of a catalytic reaction.

For example, Schiff base ligands derived from chiral amino-phenols can be complexed with transition metals like copper, rhodium, or palladium. nih.gov These catalysts have shown effectiveness in a range of asymmetric transformations, including cyclopropanation, Michael additions, and hydrogenation reactions. nih.govacs.org The steric and electronic properties of the ligand can be fine-tuned by modifying the aldehyde component or the phenol group, allowing for the optimization of enantioselectivity for a specific reaction.

Table 2: Potential Asymmetric Reactions Catalyzed by Ligands Derived from this compound

| Reaction Type | Metal Catalyst | Potential Ligand Type | Expected Outcome |

|---|---|---|---|

| Asymmetric Cyclopropanation | Rh(II), Cu(I) | Schiff Base (Salen-type) | Enantiomerically enriched cyclopropanes |

| Asymmetric Michael Addition | Cu(II), Ni(II) | Amino-phosphine | Enantiomerically enriched conjugate addition products |

Although specific ligands derived directly from this compound are not widely reported in dedicated studies, its structural analogues serve as a proof-of-concept for its potential in creating effective catalysts for asymmetric synthesis. polyu.edu.hk

Development of Chiral Scaffolds for Advanced Materials

The field of materials science is increasingly focused on the development of chiral materials for applications in enantioselective separation, sensing, and chiroptical devices. This compound serves as a valuable monomer for the synthesis of chiral polymers and as a linker for the construction of chiral metal-organic frameworks (MOFs).

Chiral Polymers: The presence of two reactive functional groups (amine and phenol) allows this compound to be incorporated into polymer chains through techniques like polycondensation. The resulting polymers would possess a chiral backbone, potentially leading to materials with helical structures. Such chiral polymers are of interest for their ability to act as chiral stationary phases in chromatography for separating enantiomers or as materials with unique optical properties. nih.gov

Chiral Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. By using a chiral linker like this compound, it is possible to construct a MOF with a chiral internal pore surface. rsc.orgnih.govresearchgate.net The amine and phenol groups can be modified with carboxylates to facilitate coordination with the metal centers. rsc.org These chiral MOFs can be used for enantioselective gas adsorption, separation of racemic mixtures, and as heterogeneous catalysts for asymmetric reactions. ttu.edu The well-defined porous structure and the chiral environment within the MOF can lead to high levels of enantioselectivity. nih.gov

Table 3: Applications of Advanced Materials Derived from this compound

| Material Type | Synthetic Strategy | Key Chiral Feature | Potential Application |

|---|---|---|---|

| Chiral Polymers | Polycondensation | Chiral repeating units in the polymer backbone | Chiral stationary phases for HPLC, chiroptical sensors |

The development of these advanced materials based on this compound highlights the compound's versatility beyond its role in synthesizing discrete molecules, extending its utility into the realm of functional, solid-state materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.